1-(5-Fluoropyridin-3-yl)-1,4-diazepane
CAS No.: 868623-98-7
Cat. No.: VC3397394
Molecular Formula: C10H14FN3
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868623-98-7 |
---|---|
Molecular Formula | C10H14FN3 |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 1-(5-fluoropyridin-3-yl)-1,4-diazepane |
Standard InChI | InChI=1S/C10H14FN3/c11-9-6-10(8-13-7-9)14-4-1-2-12-3-5-14/h6-8,12H,1-5H2 |
Standard InChI Key | HPTNSDZGGOBDNL-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1)C2=CC(=CN=C2)F |
Canonical SMILES | C1CNCCN(C1)C2=CC(=CN=C2)F |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
1-(5-Fluoropyridin-3-yl)-1,4-diazepane is a nitrogen-containing heterocyclic compound with defined structural characteristics. It possesses a distinctive arrangement where a fluorine-substituted pyridine ring is connected to a diazepane moiety at a specific position. The compound is registered under CAS number 868623-98-7, which provides a unique identifier in chemical databases . This compound belongs to the broader class of diazepanes, which are seven-membered heterocyclic rings containing two nitrogen atoms, modified with a fluoropyridine substituent.
Alternative Names
The compound is also known by several alternative names in scientific literature and commercial catalogs. These include 1-(5-Fluoro-3-pyridinyl)hexahydro-1H-1,4-diazepine and 1-(5-Fluoropyridin-3-yl) diazepane . These naming conventions follow standard IUPAC guidelines for heterocyclic compounds, emphasizing different structural aspects while referring to the same chemical entity.
Structural Properties
Molecular Formula and Weight
1-(5-Fluoropyridin-3-yl)-1,4-diazepane has the molecular formula C10H14FN3, containing ten carbon atoms, fourteen hydrogen atoms, one fluorine atom, and three nitrogen atoms . The molecular weight of the compound is 195.24 g/mol, which places it in the category of small molecules suitable for drug discovery applications according to Lipinski's rule of five. This relatively low molecular weight is advantageous for potential pharmaceutical applications as it may facilitate membrane permeability.
Structural Features
The compound consists of two principal components: a 1,4-diazepane ring and a 5-fluoropyridine group. The seven-membered diazepane ring contains two nitrogen atoms at positions 1 and 4, with the fluoropyridine attached at the nitrogen in position 1. The pyridine ring features a fluorine atom at position 5, which imparts specific electronic and physicochemical properties to the molecule . This structural arrangement creates a unique three-dimensional conformation that can influence the compound's interaction with biological targets.
Physical and Chemical Properties
Solubility and Stability
Synthetic Approaches
Related Synthetic Pathways
In related synthetic approaches for similar compounds, researchers have utilized coupling reactions involving halogenated pyridines as key starting materials. For instance, the synthesis of related compounds described in search result mentions the use of 5-chloro-2,3-difluoropyridine undergoing coupling reactions, boronic esterification, and oxidation reactions to yield intermediates that can be further functionalized . These approaches could potentially be adapted for the synthesis of 1-(5-Fluoropyridin-3-yl)-1,4-diazepane with appropriate modifications.
Alternative Methods
Alternative synthetic methods might involve the direct reaction between appropriate fluoropyridine precursors and 1,4-diazepane. As seen in similar compounds, reactions involving halogenated compounds with nitrogen-containing heterocycles can proceed under basic conditions, such as using potassium carbonate in acetonitrile, to yield the desired product . The specific choice of method would depend on factors such as available starting materials, desired scale, and purity requirements.
Applications and Biological Activity
Structure-Activity Relationships
The specific positioning of the fluorine atom in the pyridine ring (position 5) and the attachment point to the diazepane (position 3 of the pyridine) could influence the compound's interaction with biological targets. In related compounds, such structural features have been shown to affect receptor binding affinity and selectivity. For example, in the development of orexin receptor antagonists, specific substitutions on the diazepane core led to improvements in pharmacokinetic properties .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 1-(5-Fluoropyridin-3-yl)-1,4-diazepane exist, differing in the substituent on the pyridine ring or the attachment position. One notable analog is 1-(5-Methoxypyridin-3-yl)-1,4-diazepane, which shares the same core structure but features a methoxy group instead of fluorine at position 5 of the pyridine ring. This compound has a higher molecular weight of 207.27 g/mol due to the larger methoxy substituent compared to fluorine.
Comparative Properties
The following table compares key properties of 1-(5-Fluoropyridin-3-yl)-1,4-diazepane with its methoxy analog:
Property | 1-(5-Fluoropyridin-3-yl)-1,4-diazepane | 1-(5-Methoxypyridin-3-yl)-1,4-diazepane |
---|---|---|
Molecular Formula | C10H14FN3 | C11H17N3O |
Molecular Weight | 195.24 g/mol | 207.27 g/mol |
Key Substituent | Fluorine at position 5 | Methoxy at position 5 |
CAS Number | 868623-98-7 | Not specified in results |
This comparison highlights how subtle structural changes can alter the physical properties of these compounds. The substitution of fluorine with a methoxy group increases the molecular weight and introduces different electronic and steric effects that could influence biological activity.
Positional Isomers
As previously mentioned, 1-(5-Fluoropyridin-2-yl)-1,4-diazepane is a positional isomer of our compound of interest, differing only in the attachment point of the diazepane to the pyridine ring (position 2 versus position 3) . Despite this seemingly minor difference, positional isomers can display markedly different biological activities due to altered three-dimensional arrangements and electronic distributions. Such differences are critical considerations in medicinal chemistry optimization programs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume